Aplindore is classified under small molecule drugs targeting neurotransmitter receptors, specifically the dopamine D2 receptor. The compound's molecular formula is , with a molecular weight of 310.3 g/mol. It is listed under the Chemical Abstracts Service number 189681-70-7 and has been documented in various chemical databases, including PubChem and DSSTox, which provide comprehensive information about its chemical properties and biological activities.
The synthesis of Aplindore involves a multi-step process that begins with the formation of a benzylamine intermediate followed by cyclization to create a dioxinoindole framework. Key steps in the synthetic route include:
Industrial production methods refine these processes for scalability, focusing on high-yield reactions and efficient purification techniques to ensure product consistency and purity.
Aplindore's molecular structure features a complex arrangement that contributes to its biological activity. The core structure includes:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 310.3 g/mol |
CAS Number | 189681-70-7 |
This structural configuration allows Aplindore to effectively engage with dopamine receptors, influencing neurotransmission .
Aplindore participates in several chemical reactions, which can be categorized as follows:
These reactions are pivotal for modifying Aplindore's properties, leading to derivatives with distinct pharmacological profiles.
Aplindore acts primarily as a partial agonist at dopamine D2 receptors. Its mechanism involves binding to these receptors, which modulates dopaminergic signaling pathways. Key points include:
The pharmacological profile indicates that Aplindore may improve motor deficits associated with dopaminergic dysfunctions .
Aplindore possesses several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents.
Aplindore is primarily researched for its potential applications in treating neurological disorders. Its selective action on dopamine receptors positions it as a candidate for:
Current studies are exploring its efficacy in animal models and its potential integration into clinical therapies .
Parkinson’s Disease Motor Symptom Management
In MPTP-lesioned marmosets—a validated PD model—oral Aplindore (0.05–1.0 mg/kg) induced dose-dependent reversal of motor disability, with maximal efficacy at ≥0.2 mg/kg. This effect paralleled increased locomotor activity without inducing peak-dose dyskinesia at lower doses (0.1 mg/kg). Crucially, Aplindore’s efficacy matched that of L-dopa (12.5 mg/kg + carbidopa) but with significantly lower dyskinesia intensity (p<0.05) [1].
Synergy with L-dopa Therapy
When co-administered with subtherapeutic L-dopa (2.5 mg/kg), Aplindore (1.0 mg/kg) enhanced anti-parkinsonian effects without antagonizing L-dopa’s benefits. The combination elevated locomotor activity and dyskinesia to levels comparable to high-dose L-dopa monotherapy, demonstrating additive pharmacodynamics rather than functional antagonism [1].
Non-Motor and Cognitive Implications
D₂R partial agonists modulate mesocortical pathways implicated in:
Evolution from Ergot Derivatives to Selective Ligands
Early D₂R partial agonists (e.g., bromocriptine) exhibited polypharmacology targeting serotonin, adrenergic, and other dopamine receptors. Aplindore emerged from rational drug design efforts to develop non-ergot selective D₂R modulators with:
Proof of Concept in Parkinsonian Models
The therapeutic rationale for Aplindore was validated in pivotal non-human primate studies:
Table 2: Efficacy of Aplindore in MPTP-Lesioned Marmosets
Treatment Group | Motor Disability Reversal | Locomotor Activity Increase | Dyskinesia Incidence vs. L-dopa |
---|---|---|---|
Aplindore (0.1 mg/kg) | 78%* | 3.2-fold* | 42% lower (p<0.05) |
Aplindore (0.5 mg/kg) | 92% | 3.8-fold | Equivalent |
L-dopa (12.5 mg/kg) | 100% | 4.1-fold | Reference |
Aplindore + L-dopa (low) | 95% | 3.9-fold | Equivalent |
Maximal effective dose range; disability scored via standardized primate scales [1].
Distinctive Pharmacodynamic Properties
Aplindore’s submaximal intrinsic activity (~60% of dopamine’s Emax) enables it to buffer dopamine fluctuations without silencing physiological signaling. This contrasts with:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7